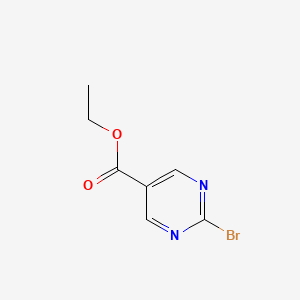

Ethyl 2-bromopyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-bromopyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important components in various pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2,2'-bipyrimidines can be synthesized by bromination of 2,2'-bipyrimidine, which is prepared from 2-chloropyrimidine . Another method involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles to afford esters of 5-pyrimidinecarboxylic acids . Additionally, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives can be synthesized by nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed through various spectroscopic methods. Single crystal X-ray analysis is a powerful tool for determining the optimized molecular crystal structure, as demonstrated in the synthesis of a mecarbinate derivative related to ethyl 2-bromopyrimidine-5-carboxylate . Density functional theory (DFT) calculations can also be used to predict the molecular structure of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 5-bromo-2-iodopyrimidine can be used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize many substituted pyrimidine compounds . Furthermore, reactions with dinucleophiles can lead to the formation of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates . Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can react with 2-chloropyrimidine to give isoxazolones with pyrimidine rings substituted on N-2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromopyrimidine-5-carboxylate derivatives can be inferred from related compounds. These properties are crucial for their application in pharmaceuticals and agrochemicals. For instance, the solubility, melting point, and stability can be determined experimentally. The reactivity of these compounds with various reagents can lead to the synthesis of a wide range of derivatives with potential biological activities .

Scientific Research Applications

Synthesis of Pharmacologically Active Molecules

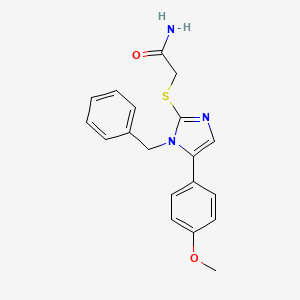

Ethyl 2-bromopyrimidine-5-carboxylate has been used in the synthesis of various pharmacologically active molecules. A notable example is its use in the preparation of potent CK2 inhibitors, including CX-5011. This application demonstrates the compound's role in the development of new therapeutic agents (Regan et al., 2012).

Development of Novel Compounds

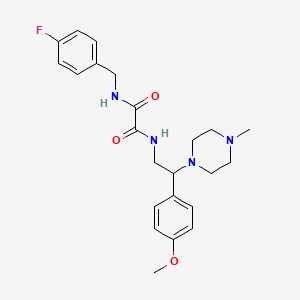

Research has focused on synthesizing new derivatives of ethyl 2-bromopyrimidine-5-carboxylate. For instance, a study synthesized a novel compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, showcasing the versatility of ethyl 2-bromopyrimidine-5-carboxylate in forming complex chemical structures (Luo et al., 2019).

Antimicrobial Activity

Ethyl 2-bromopyrimidine-5-carboxylate derivatives have been evaluated for their antimicrobial properties. The synthesis and antimicrobial activity evaluation of certain pyrimidine glycosides, incorporating ethyl 2-bromopyrimidine-5-carboxylate, highlight its potential in developing new antimicrobial agents (El‐Sayed et al., 2008).

Novel Synthesis Methods

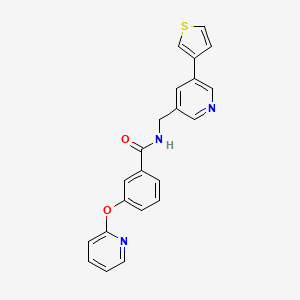

Research has also explored new methods of synthesizing derivatives of ethyl 2-bromopyrimidine-5-carboxylate. A study reported the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, demonstrating innovative approaches to chemical synthesis (Eynde et al., 2001).

Safety and Hazards

Ethyl 2-bromopyrimidine-5-carboxylate is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Ethyl 2-bromopyrimidine-5-carboxylate is a complex organic compound

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets . The specific interactions of Ethyl 2-bromopyrimidine-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical processes , but the exact pathways and their downstream effects for this specific compound require further investigation.

Result of Action

It is known that pyrimidine derivatives can have various biological effects . The specific effects of this compound are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the activity of Ethyl 2-bromopyrimidine-5-carboxylate.

properties

IUPAC Name |

ethyl 2-bromopyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHCQFHFHCFRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromopyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)

![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)

![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)

![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)

![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)

![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)

![3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B3002008.png)